2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate
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Overview
Description
2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate is an organic compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . This compound is part of a class of chemicals known as benzoates, which are esters of benzoic acid. It is characterized by the presence of a 2,4-dimethylphenyl group attached to a 3-chloro-4-nitrobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate typically involves the esterification of 3-chloro-4-nitrobenzoic acid with 2,4-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2,4-dimethylphenyl 3-chloro-4-aminobenzoate.
Oxidation: Formation of 2,4-dimethylphenyl 3-chloro-4-carboxybenzoate.
Scientific Research Applications
2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl 2-chloro-4-nitrobenzoate
- 2,5-Dimethylphenyl 2-chloro-4-nitrobenzoate
- 2,4-Dichlorophenyl 3-nitrobenzoate
Uniqueness
2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro and chloro groups) substituents provides a unique electronic environment that can be exploited in various chemical transformations .
Properties
CAS No. |
618443-97-3 |
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Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 3-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C15H12ClNO4/c1-9-3-6-14(10(2)7-9)21-15(18)11-4-5-13(17(19)20)12(16)8-11/h3-8H,1-2H3 |
InChI Key |
QTTVPFXKYNQUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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